[1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol
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Overview
Description
[1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Ethylsulfonyl and Phenylpropyl Groups: These groups can be introduced through standard organic synthesis techniques such as alkylation or sulfonylation reactions.
Final Coupling and Methanol Addition: The final step involves coupling the imidazole and piperidine intermediates, followed by the addition of a methanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, [1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical research .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of [1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, share some structural similarities with [1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and various piperidine-based drugs, also share some similarities.
Uniqueness
What sets this compound apart is its combination of functional groups, which allows for unique interactions and reactivity. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
[1-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3S/c1-2-28(26,27)21-22-15-20(16-23-13-7-6-12-19(23)17-25)24(21)14-8-11-18-9-4-3-5-10-18/h3-5,9-10,15,19,25H,2,6-8,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSHQDAXBRLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCCC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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